diethyl 4-amino-1-(4-fluorophenyl)-1H-pyrazole-3,5-dicarboxylate
Overview
Description
Diethyl 4-amino-1-(4-fluorophenyl)-1H-pyrazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C15H16FN3O4 and its molecular weight is 321.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Antipsychotic Properties
- Diethyl 4-amino-1-(4-fluorophenyl)-1H-pyrazole-3,5-dicarboxylate has shown promise in the field of psychopharmacology. One of its derivatives, described in a study, exhibited an antipsychotic-like profile in animal behavioral tests. Interestingly, this compound did not interact with dopamine receptors, a common target of many antipsychotic drugs (Wise et al., 1987).
Herbicidal Activity
- A compound closely related to this compound demonstrated significant herbicidal activity against various plants. This suggests potential applications in agriculture for controlling unwanted vegetation (Xiao et al., 2008).
Crystallography and Molecular Structure Analysis
- The crystal structure and molecular characteristics of compounds similar to this compound have been studied, providing insights into their chemical properties and potential applications in materials science (Kumar et al., 2018).
Synthesis and Characterization
- Research into the synthesis and characterization of similar compounds has been extensive, contributing to the understanding of their chemical properties and potential for various applications, including medicinal chemistry (McLaughlin et al., 2016).
Surface and Morphology Studies
- Surface and morphology studies of pyrazole-based complexes, including those similar to this compound, have been conducted, providing valuable information for potential applications in nanotechnology and materials science (Mishra et al., 2014).
Synthesis of Phosphonylbenzyl Derivatives
- Novel phosphonylbenzyl derivatives of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidines were synthesized using a compound structurally similar to this compound. These derivatives have potential applications in medicinal chemistry (Xiao et al., 2008).
Antitubercular Activity
- Derivatives of this compound have shown promising antitubercular activity, highlighting potential applications in the development of new treatments for tuberculosis (Trivedi et al., 2011).
Properties
IUPAC Name |
diethyl 4-amino-1-(4-fluorophenyl)pyrazole-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-3-22-14(20)12-11(17)13(15(21)23-4-2)19(18-12)10-7-5-9(16)6-8-10/h5-8H,3-4,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREMSDIUIVJJIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC=C(C=C2)F)C(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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